2-isobutyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-isobutyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, holds promise in various fields of scientific research.
Preparation Methods
The synthesis of 2-isobutyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide involves multiple steps, typically starting with the preparation of the indole moiety. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . The reaction conditions often include the use of palladium catalysts and boron reagents. Industrial production methods may involve optimizing these reactions for higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-isobutyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Indole derivatives are known for their antiviral, anticancer, and antimicrobial activities.
Medicine: Potential therapeutic applications include treatments for various diseases due to its biological activity.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. Indole derivatives often bind to multiple receptors and enzymes, influencing various biological pathways . For example, they can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The exact molecular targets and pathways depend on the specific structure and functional groups of the compound.
Comparison with Similar Compounds
Similar compounds include other indole derivatives such as:
- N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]acetamide
- Melatonin
- N-(2-(5-methoxy-1H-indol-3-yl)ethyl)butyramide These compounds share the indole moiety but differ in their functional groups and overall structure. The uniqueness of 2-isobutyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide lies in its specific combination of functional groups, which may confer distinct biological activities and chemical properties.
Properties
Molecular Formula |
C25H27N3O3 |
---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(2-methylpropyl)-1-oxoisoquinoline-4-carboxamide |
InChI |
InChI=1S/C25H27N3O3/c1-16(2)14-28-15-22(19-6-4-5-7-20(19)25(28)30)24(29)26-11-10-17-13-27-23-9-8-18(31-3)12-21(17)23/h4-9,12-13,15-16,27H,10-11,14H2,1-3H3,(H,26,29) |
InChI Key |
QEEWFZKSCQOTDM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=C(C2=CC=CC=C2C1=O)C(=O)NCCC3=CNC4=C3C=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.